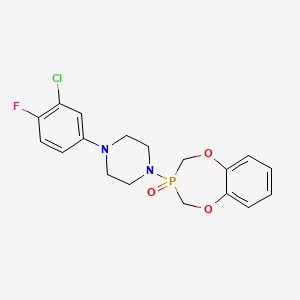![molecular formula C19H20N2O2S B11572582 3-(2-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione](/img/structure/B11572582.png)
3-(2-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a methylphenyl group, and a propan-2-ylphenylamino group. Thiazolidinediones are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes and other metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the formation of the thiazolidine ring One common method involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized to form the thiazolidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often catalyzed by acids or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with unique chemical and physical properties.
Scientific Research Applications
3-(2-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of metabolic disorders, such as diabetes, due to its structural similarity to other thiazolidinediones.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound’s unique structure allows it to bind to these receptors, modulating their activity and leading to improved insulin sensitivity and glucose uptake.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes, known for its potent PPAR-γ agonist activity.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects in diabetic patients.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.
Uniqueness
3-(2-Methylphenyl)-5-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazolidinediones
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-(4-propan-2-ylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)14-8-10-15(11-9-14)20-17-18(22)21(19(23)24-17)16-7-5-4-6-13(16)3/h4-12,17,20H,1-3H3 |
InChI Key |
XXTHDLNZLMKPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,8-trimethyl-N-(3-methylbutyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11572510.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11572513.png)
![2-(Thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11572516.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572517.png)
![N-[5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11572521.png)
![1-[(2,3-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B11572539.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11572545.png)
![5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11572553.png)
![2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11572566.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11572569.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B11572570.png)

![6-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572577.png)
